

Adefovir Dipivoxil: A Comprehensive Pharmacology and Toxicology Profile

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Compound of Interest				
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adefovir Dipivoxil is an orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) indicated for the treatment of chronic hepatitis B virus (HBV) infection.[1] As a prodrug of adefovir, it undergoes rapid conversion to its active form, which in turn is phosphorylated by cellular kinases to adefovir diphosphate. This active metabolite competitively inhibits HBV DNA polymerase and causes DNA chain termination, thereby suppressing viral replication.[2][3] While effective, its clinical use is associated with a risk of nephrotoxicity, a dose-limiting factor that requires careful patient monitoring.[1] This technical guide provides a detailed overview of the pharmacology, pharmacokinetics, pharmacodynamics, toxicology, and drug interaction profile of Adefovir Dipivoxil, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacology Mechanism of Action

Adefovir Dipivoxil is a diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[2] Following oral administration, it is rapidly hydrolyzed to adefovir.[4] Cellular kinases then phosphorylate adefovir to its active metabolite, adefovir diphosphate.[5]

Adefovir diphosphate exerts its antiviral activity through a dual mechanism:







- Competitive Inhibition: It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the viral HBV DNA polymerase (reverse transcriptase).[5]
- Chain Termination: After its incorporation into the elongating viral DNA strand, it causes chain termination, as it lacks the 3'-hydroxyl group necessary for further chain elongation.[6]

This inhibition of HBV DNA polymerase effectively halts viral replication.[6]



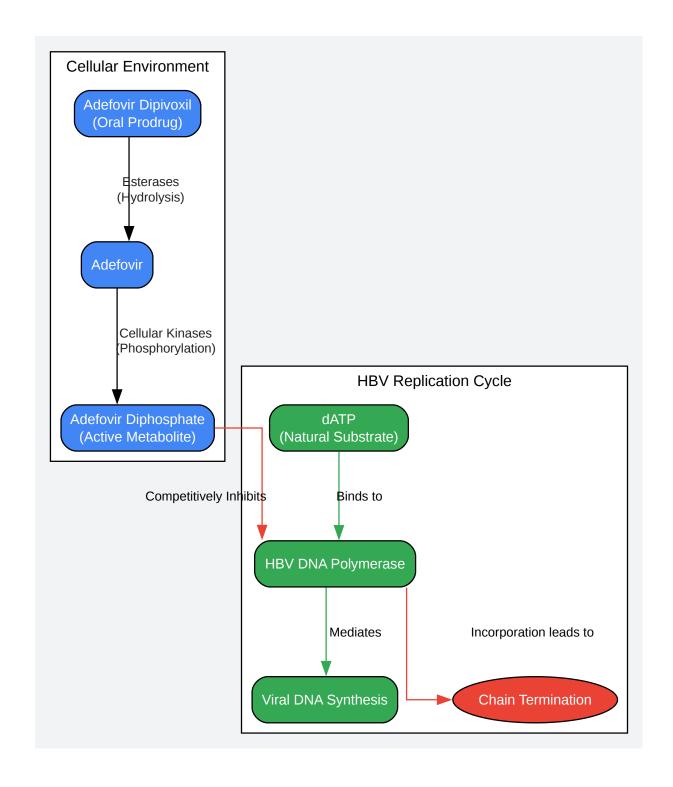


Figure 1: Pharmacological Mechanism of Action of Adefovir Dipivoxil.

Pharmacodynamics



The in vitro antiviral activity of adefovir has been demonstrated in human hepatoma cell lines transfected with HBV. The concentration of adefovir that inhibits 50% of viral DNA synthesis (IC50) ranges from 0.2 to 2.5 μ M.[2] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 μ M.[5] Adefovir diphosphate is a significantly weaker inhibitor of human DNA polymerases α and γ , with Ki values of 1.18 μ M and 0.97 μ M, respectively, indicating its selectivity for the viral enzyme.[2]

Pharmacokinetics

The pharmacokinetic properties of adefovir have been evaluated in healthy volunteers and patients with chronic hepatitis B, with similar profiles observed between the two groups.[1]

Absorption, Distribution, Metabolism, and Excretion

Adefovir Dipivoxil is a prodrug that enhances the oral bioavailability of adefovir to approximately 59%.[1] Following a single 10 mg oral dose in patients with chronic hepatitis B, the peak plasma concentration (Cmax) of adefovir is 18.4 ± 6.26 ng/mL, which is reached between 0.58 and 4.00 hours (Tmax).[1] The area under the plasma concentration-time curve (AUC0 $-\infty$) is 220 ± 70.0 ng·h/mL.[1] The presence of food does not significantly affect the absorption of adefovir.[2]

In vitro, the binding of adefovir to human plasma or serum proteins is low (≤4%).[1] After oral administration, **Adefovir Dipivoxil** is rapidly converted to adefovir.[2] Adefovir is not a substrate for cytochrome P450 enzymes.[2] Elimination is primarily through the kidneys via a combination of glomerular filtration and active tubular secretion.[2] The terminal elimination half-life is approximately 7.48 ± 1.65 hours.[2]

Quantitative Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir (10 mg) in Adults with Chronic Hepatitis B



Parameter	Mean ± SD	Unit	Reference
Bioavailability	59	%	[1]
Cmax	18.4 ± 6.26	ng/mL	[1]
Tmax (Median)	1.75 (0.58 - 4.00)	hours	[1]
AUC0-∞	220 ± 70.0	ng·h/mL	[1]
Half-life (t1/2)	7.48 ± 1.65	hours	[2]
Protein Binding	≤4	%	[1]

Pharmacokinetics in Special Populations

Renal Impairment: The exposure to adefovir increases significantly in patients with renal impairment, necessitating dose adjustments.[1]

Table 2: Adefovir Pharmacokinetic Parameters in Patients with Varying Degrees of Renal Function

Renal Function (Creatinine Clearance)	Cmax (ng/mL)	AUC0-∞ (ng·h/mL)	t1/2 (hours)
Unimpaired (>80 mL/min)	17.7 ± 4.2	201 ± 43.8	7.9 ± 1.7
Mild (50-80 mL/min)	22.9 ± 3.7	363 ± 51.5	10.9 ± 1.6
Moderate (30-49 mL/min)	29.2 ± 6.4	569 ± 166	15.9 ± 3.8
Severe (10-29 mL/min)	51.6 ± 11.2	1269 ± 232	25.5 ± 5.6
Data derived from a single 10 mg dose study.			







Hepatic Impairment: No substantial alterations in adefovir pharmacokinetics are observed in patients with moderate to severe hepatic impairment, and therefore, no dose adjustment is required.[1]

Pediatric Patients: The pharmacokinetic profile in adolescents (12 to <18 years) is comparable to that in adults.[1][7]

Toxicology

The primary dose-limiting toxicity of **Adefovir Dipivoxil** is nephrotoxicity, specifically renal tubular nephropathy.[2]

Nephrotoxicity

Chronic administration of **Adefovir Dipivoxil**, even at the therapeutic dose of 10 mg daily, can lead to delayed-onset nephrotoxicity.[1] This is characterized by gradual increases in serum creatinine and decreases in serum phosphorus.[8] The risk is higher in patients with preexisting renal dysfunction or those taking concomitant nephrotoxic agents.[9] The proposed mechanism for adefovir-induced nephrotoxicity involves the depletion of mitochondrial DNA (mtDNA) in proximal renal tubular cells.[10] This is thought to occur through the inhibition of mtDNA replication, leading to mitochondrial dysfunction, characterized by enlarged and dysmorphic mitochondria with loss of cristae.[10]



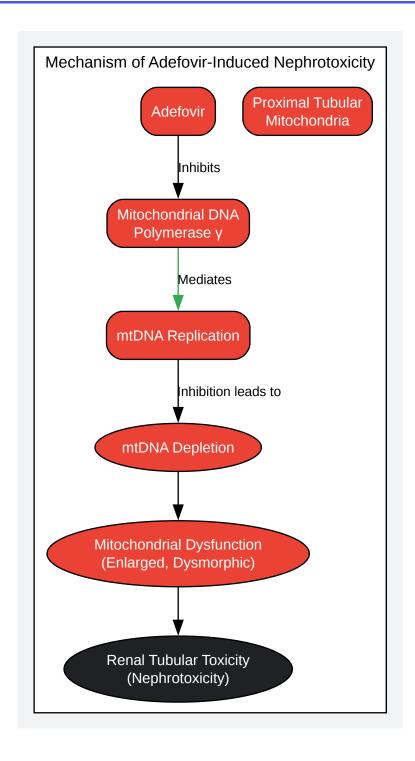


Figure 2: Proposed Mechanism of Adefovir-Induced Nephrotoxicity.

Preclinical Toxicology

Toxicology studies have been conducted in various animal species. Nephrotoxicity was the primary toxicity observed in rats and monkeys, while liver and lymphoproliferative tissues were



the main targets in mice.[3]

Table 3: Summary of Key Preclinical Toxicology Findings

Species	Study Duration	Dose Levels	NOAEL*	Key Findings	Reference
Rat	Single Dose (Oral)	0, 24, 75, 225 mg/kg	75 mg/kg	Lethal dose >225 mg/kg	[3]
Mouse	4 Weeks (Oral)	0, 5, 20, 80 mg/kg/day	Not Identified (<5 mg/kg/day)	Target organs: liver, lymphoprolife rative tissues	[3]
Monkey	13 Weeks (Oral)	0, 1, 5, 25 mg/kg/day	1.0 mg/kg/day	Primary target organ: kidney	[3]
NOAEL: No- Observed- Adverse- Effect Level					

Carcinogenesis, Mutagenesis, and Impairment of Fertility

Long-term oral carcinogenicity studies in mice and rats showed no carcinogenic potential at doses up to 10 mg/kg/day in mice and 3 mg/kg/day in rats. Adefovir was not found to be mutagenic or clastogenic in a battery of in vitro and in vivo assays. In reproductive toxicology studies in rats, there was no evidence of impaired fertility at systemic exposures approximately 19 times that achieved in humans at the therapeutic dose.[11]

Drug Interactions

Adefovir is eliminated by active tubular secretion, creating a potential for drug-drug interactions with other medications that are also renally excreted or affect renal function.[11] Co-administration with drugs that reduce renal function or compete for active tubular secretion



(e.g., NSAIDs, aminoglycosides, cyclosporine) can increase serum concentrations of adefovir and/or the co-administered drug, heightening the risk of nephrotoxicity.[12][13]

Viral Resistance

The development of resistance to **Adefovir Dipivoxil** is a concern with long-term therapy. Resistance mutations in the HBV polymerase gene can reduce the susceptibility of the virus to the drug. The primary adefovir resistance-associated mutations are rtA181V/T and rtN236T.[6] These mutations confer low-level resistance to adefovir.[1] The cumulative incidence of resistance increases with the duration of therapy.[6]

Table 4: In Vitro Susceptibility of Adefovir-Resistant HBV Mutants

HBV Polymerase Mutant	Fold-Increase in IC50 for Adefovir	Cross-Resistance Profile	Reference
rtN236T	7.0	Remains sensitive to entecavir and telbivudine.	[6]
rtA181V	4.3	Reduced susceptibility to multiple agents, including tenofovir (3.2-fold).	[6]
rtA181V + rtN236T	18.0	Highly resistant to adefovir; reduced susceptibility to other agents except tenofovir (10-fold).	[6]

Experimental Protocols In Vitro Antiviral Activity Assay (Generalized Workflow)

The antiviral activity of Adefovir is typically assessed using a cell-based assay, such as a virus yield reduction assay, with a human hepatoma cell line that stably expresses HBV (e.g., HepG2 2.2.15).[14][15]



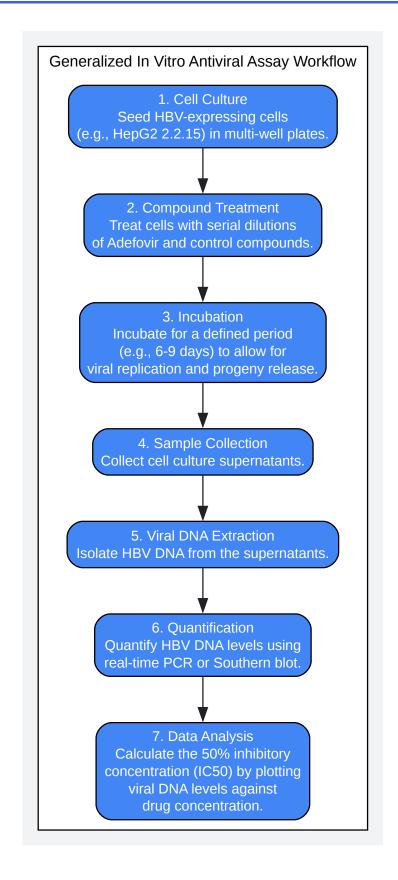


Figure 3: Generalized Workflow for In Vitro HBV Antiviral Assay.



Methodology:

- Cell Plating: HepG2 2.2.15 cells are seeded into multi-well plates and allowed to adhere overnight.
- Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of adefovir. Control wells receive medium without the drug.
- Incubation: Plates are incubated for an extended period (e.g., 6-9 days), with medium changes every few days, to allow for multiple rounds of viral replication.
- Supernatant Collection: At the end of the incubation period, the cell culture supernatant, containing progeny virions, is harvested.
- DNA Extraction and Analysis: HBV DNA is extracted from the supernatant. The amount of viral DNA is quantified using methods like Southern blot hybridization or real-time PCR.
- IC50 Determination: The concentration of adefovir that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control is calculated as the IC50 value.

Preclinical Nephrotoxicity Assessment (Generalized Protocol)

Preclinical evaluation of nephrotoxicity is a critical component of the safety assessment for drugs like **Adefovir Dipivoxil**. These studies are typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., monkey).[16]

Methodology:

- Animal Model: Wistar rats are commonly used.[17]
- Dosing: The test compound (**Adefovir Dipivoxil**) is administered orally via gavage once daily for a specified duration (e.g., 4, 13, or 52 weeks).[3] Multiple dose groups are used, along with a vehicle control group.
- In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

Foundational & Exploratory





- Clinical Pathology: Blood and urine samples are collected at specified intervals.
 - Serum Chemistry: Key markers for nephrotoxicity, such as blood urea nitrogen (BUN) and serum creatinine, are measured.[17]
 - Urinalysis: Urine volume, specific gravity, pH, and the presence of proteins, glucose, and cells are evaluated.
- Terminal Procedures: At the end of the study, animals are euthanized.
 - Organ Weights: Kidneys are weighed, and the kidney-to-body weight ratio is calculated.
 - Histopathology: Kidney tissues are preserved, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically for any pathological changes, particularly in the renal tubules.



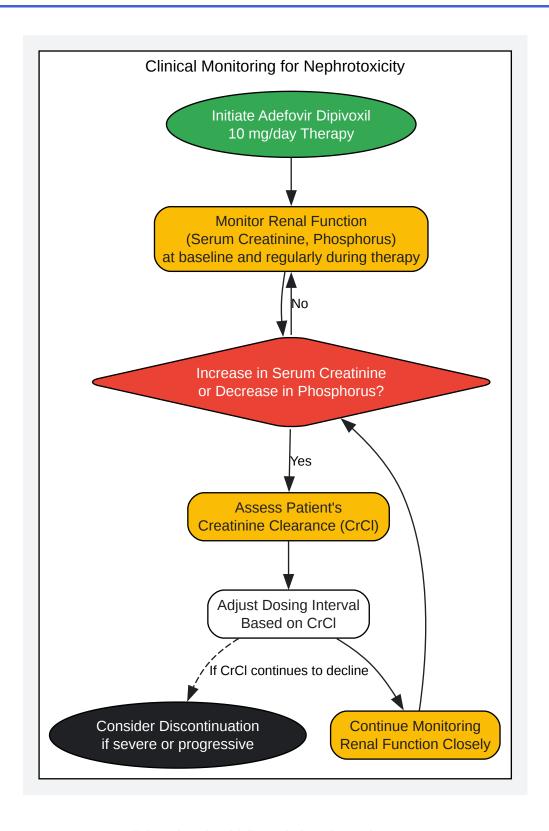


Figure 4: Clinical Monitoring Workflow for Adefovir-Induced Nephrotoxicity.



Conclusion

Adefovir Dipivoxil is a potent inhibitor of HBV replication with a well-characterized mechanism of action. Its pharmacokinetic profile allows for once-daily oral dosing. However, the potential for dose- and duration-dependent nephrotoxicity is a significant clinical consideration that necessitates vigilant monitoring of renal function and dose adjustments in patients with renal impairment. The emergence of viral resistance highlights the importance of long-term monitoring and the need for combination therapy strategies in some patients. This comprehensive profile provides essential data for researchers and clinicians involved in the development and use of antiviral therapies for chronic hepatitis B.

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